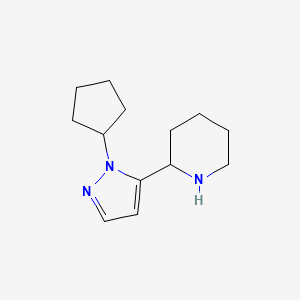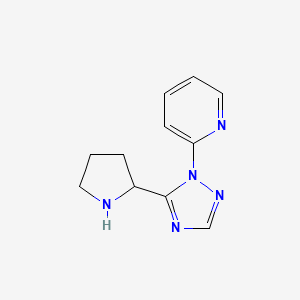![molecular formula C14H9NO2 B11782079 1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)
1-Methoxydibenzo[b,d]furan-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxydibenzo[b,d]furan-4-carbonitrile is an organic compound with the molecular formula C14H9NO2. It belongs to the class of dibenzofuran derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a methoxy group and a nitrile group attached to the dibenzofuran core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxydibenzo[b,d]furan-4-carbonitrile typically involves the formylation of 2-methoxydibenzo[b,d]furan. One common method includes the reaction of 2-methoxydibenzo[b,d]furan with α,α-dichloromethyl methyl ether and tin(IV) chloride, resulting in a mixture of aldehydes. This mixture is then subjected to further reactions to obtain the desired nitrile compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxydibenzo[b,d]furan-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted dibenzofuran derivatives.
Applications De Recherche Scientifique
1-Methoxydibenzo[b,d]furan-4-carbonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxydibenzo[b,d]furan-4-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxydibenzo[b,d]furan-1-carbaldehyde
- 2-Methoxydibenzo[b,d]furan-3-carbaldehyde
- 1-Methoxydibenzo[b,d]furan-4-carboxylic acid
Comparison
1-Methoxydibenzo[b,d]furan-4-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the dibenzofuran core. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, the nitrile group can participate in specific reactions that are not possible with carboxaldehyde or carboxylic acid derivatives, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H9NO2 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
1-methoxydibenzofuran-4-carbonitrile |
InChI |
InChI=1S/C14H9NO2/c1-16-12-7-6-9(8-15)14-13(12)10-4-2-3-5-11(10)17-14/h2-7H,1H3 |
Clé InChI |
CSFOJCNXIAIDBX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C3=CC=CC=C3OC2=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde](/img/structure/B11782009.png)
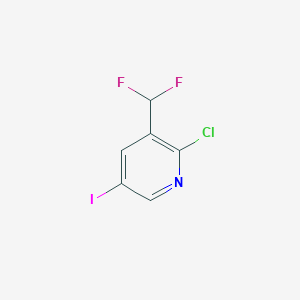
![6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782020.png)

![5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782029.png)
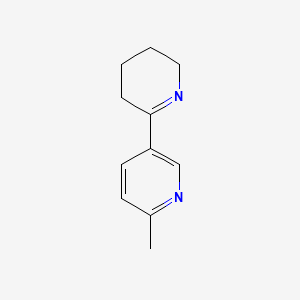
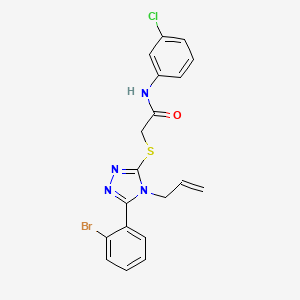
![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11782041.png)
![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)
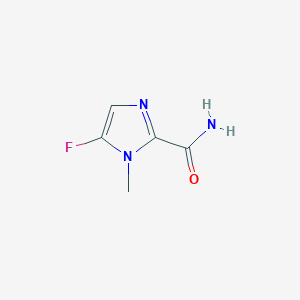

![Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate](/img/structure/B11782065.png)
